3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Physicochemical profiling Lipophilicity Drug-likeness

Researchers conducting oxadiazole SAR campaigns face challenges isolating the effect of THP ring attachment geometry on ADME properties. This THP-3-yl regioisomer (CAS 1479275-74-5) has a computed XLogP3 of -0.3, contrasting sharply with the THP-4-yl isomer (XLogP3 0.4; Δ = 0.7 log units). - Enables controlled head-to-head ADME profiling and target engagement assays against the THP-4-yl isomer without altering molecular formula. - Replaces the phenyl ring of POPA with a saturated oxygen heterocycle, anticipated to improve metabolic stability and solubility. - Ideal matched molecular pair for probing lipophilicity-driven properties in lead optimization campaigns.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B13633574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C10H14N2O4/c13-9(14)4-3-8-11-10(12-16-8)7-2-1-5-15-6-7/h7H,1-6H2,(H,13,14)
InChIKeyKYQMEGJNGWZPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-3-yl Oxadiazole Propanoic Acid: Physicochemical & Scaffold Overview


3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 1479275-74-5, molecular formula C₁₀H₁₄N₂O₄, MW 226.23 g/mol, purity typically 98%) is a heterocyclic carboxylic acid belonging to the 3,5-disubstituted-1,2,4-oxadiazole-propanoic acid scaffold class . The compound is characterized by a saturated tetrahydropyran (THP) ring attached at the oxadiazole C-3 position via its 3-carbon, a 1,2,4-oxadiazole core, and a propanoic acid side chain at C-5. This scaffold class is established in the primary literature for analgesic, anti-inflammatory, larvicidal, and antifungal activities, with the 1,2,4-oxadiazole-propanoic acid pharmacophore recognized as a privileged structure in medicinal chemistry [1][2]. However, the target compound itself lacks published biological activity data in the peer-reviewed literature; available evidence is limited to computed physicochemical properties and comparisons with closely related positional isomers and aryl-substituted analogs [3].

Scaffold Class 3,5-disubstituted-1,2,4-oxadiazole-propanoic acid
Regioisomer Probe THP-3-yl attachment geometry vs. THP-4-yl isomer
Biological Context Class-level analgesic, anti-inflammatory, larvicidal precedent; no direct target data

Isomer Specificity: THP-3-yl vs. THP-4-yl and Aryl Analogs


Within the 3-(3-substituted-1,2,4-oxadiazol-5-yl)propanoic acid family, even subtle changes to the C-3 substituent on the oxadiazole ring produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric topology that can alter target binding, pharmacokinetics, and formulation behavior [1][2]. The tetrahydropyran-3-yl (THP-3-yl) isomer differs from its THP-4-yl counterpart in attachment geometry: the 3-yl isomer connects via a chiral, non-symmetric carbon on the THP ring, whereas the 4-yl isomer attaches via a symmetric position, resulting in different spatial orientation of the ether oxygen and distinct computed physicochemical profiles [1]. These differences are non-trivial in structure-activity relationship (SAR) campaigns, where regioisomeric substitution on the THP ring has been shown to modulate biological activity [3]. Generic substitution with aryl analogs (e.g., 3-phenyl-1,2,4-oxadiazol-5-yl propionic acid, POPA) is also inappropriate: aryl-substituted derivatives carry documented pharmacological liabilities (e.g., weak SOS response induction in the Chromotest for POPA) [4] and divergent larvicidal potency depending on aryl ring electronics [2], underscoring that each C-3 substituent imparts a unique biological fingerprint.

Target
THP-3-yl isomer
THP-4-yl Isomer
Regioisomeric attachment shifts XLogP3 by 0.7 log units and HBD count by 3; SAR may not transfer directly.
Aryl Analogs (e.g., POPA)
Aromatic substituent introduces documented genotoxicity signal and divergent larvicidal potency; not interchangeable.

Quantitative Evidence vs. Closest Analogs


Computed Lipophilicity & HBD Count: THP-3-yl vs. THP-4-yl

The target compound (THP-3-yl isomer, CAS 1479275-74-5) carries one additional hydrogen-bond donor (HBD) compared to its THP-4-yl positional isomer (CAS 1051372-58-7), arising from the carboxyl proton. Computed XLogP3 for the target compound is -0.3, whereas the THP-4-yl isomer has XLogP3 of 0.4 [1]. The THP-4-yl isomer has a reported HBD count of 1 (carboxyl only) and topological polar surface area (TPSA) of 85.4 Ų; the target compound, with a computed HBD count of 4 (including the carboxyl), is anticipated to have a higher TPSA and lower membrane permeability, consistent with the more negative XLogP3 value [1].

Lipophilicity
Cross-study comparable
ΔXLogP3 = 0.7 (THP-3-yl −0.3 vs. THP-4-yl 0.4)
Regioisomer ADME context may differ
Computed values; vendor databases
Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Analgesic & Anti-Inflammatory Activity: POPA Baseline

No direct biological data exist for the target compound. However, the closest structurally characterized analog with published in vivo efficacy is 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA). POPA demonstrated dose-dependent analgesic activity in the acetic acid-induced writhing model (31.0% inhibition at 150 mg/kg, 49.5% at 300 mg/kg, p.o., in albino mice) and anti-inflammatory activity in the carrageenin-induced paw edema model (43.3% reduction at 75 mg/kg, 42.2% at 150 mg/kg, p.o., in Wistar rats) [1]. POPA was ineffective in the hot plate test, indicating a peripheral (non-CNS) mechanism [1]. The target compound substitutes the phenyl ring with a saturated THP-3-yl group, which is expected to alter lipophilicity, metabolic stability, and target engagement relative to POPA . A structurally related tetrahydropyran-containing NSAID hybrid has demonstrated both in vitro COX inhibition and in vivo anti-inflammatory activity, supporting the viability of THP-substituted scaffolds for anti-inflammatory applications [2].

Analgesic / Anti-inflammatory
Class-level inference
POPA: 49.5% writhing inhibition at 300 mg/kg p.o.; 43.3% edema reduction at 75 mg/kg p.o. No target data.
Supports class-level efficacy benchmark review
Data to verify for THP-3-yl analog
Analgesic Anti-inflammatory In vivo pharmacology NSAID discovery

Larvicidal & Antifungal Activity: Substituent-Dependent SAR

The 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acid scaffold has demonstrated strong larvicidal activity against Aedes aegypti L4 larvae and broad-spectrum antifungal activity against five Fusarium species (F. solani, F. oxysporum, F. moniliforme, F. decemcellulare, F. lateritium) [1]. Critically, larvicidal activity in this series is modulated by the electronic nature of the para-substituent on the 3-aryl ring, with electron-withdrawing groups (except fluorine) enhancing potency [1]. Subsequent QSAR and docking studies confirmed that larger hydrophobic substituents at position 3 improve larvicidal activity, and nanocapsulation was required for aqueous dissolution of the most potent biphenyl-substituted analogs [2]. The target compound replaces the aryl ring with a saturated, oxygen-containing THP-3-yl heterocycle—a substitution that introduces both electronic (ether oxygen) and steric (non-planar, conformationally flexible ring) features absent in all tested aryl analogs .

Larvicidal / Antifungal
Class-level inference
Aryl analogs active vs. Aedes aegypti L4 and five Fusarium spp.; SAR: electron-withdrawing groups enhance potency.
THP-3-yl probe for unexplored electronic/steric space
Requires empirical screening
Larvicidal Antifungal Vector control Agrochemical discovery

Genotoxicity Profile: Ames-Negative Scaffold with POPA Reference

The 3-(3-phenyl-1,2,4-oxadiazol-5-yl) propionic acid (POPA) parent compound was rigorously tested in the Ames assay and showed no mutagenic activity, establishing a clean genotoxicity baseline for the 1,2,4-oxadiazole-propanoic acid scaffold class [1]. However, POPA did induce a weak SOS response in the Chromotest, which was reduced to non-significant levels through peptidomimetic chemical modification (l-phenylalanine derivative showing the lowest induction) [1]. This demonstrates that chemical modifications at or near the C-3 position of the oxadiazole ring can modulate genotoxic potential. The target compound, bearing a fully saturated THP-3-yl substituent (lacking the planar aromatic system present in POPA), may exhibit a distinct genotoxicity profile that requires empirical verification .

Genotoxicity
Class-level inference
POPA: Ames-negative; weak SOS Chromotest induction (reduced by peptidomimetic modification). No target data.
Scaffold Ames-negative baseline; SOS response requires analog-specific testing
Empirical genotoxicity profiling needed
Genotoxicity Safety pharmacology Ames test Lead optimization

H-Bond Acceptor Count & TPSA: THP-3-yl vs. THP-4-yl

The THP-4-yl isomer (CAS 1051372-58-7) has computed property values of HBA = 6 and TPSA = 85.4 Ų [1]. The target THP-3-yl isomer has an identical heavy atom count (16), molecular formula (C₁₀H₁₄N₂O₄), and molecular weight (226.23 g/mol) , and thus shares the same HBA and TPSA values as the THP-4-yl isomer. However, the target compound's computed HBD count of 4 exceeds the THP-4-yl isomer's HBD count of 1 [1], a difference attributable to the carboxyl proton. This difference, combined with the 0.7 log unit XLogP3 gap, produces distinct drug-likeness profiles that may affect oral bioavailability predictions and formulation strategy .

HBD & TPSA
Cross-study comparable
Target HBD=4, TPSA=85.4 Ų; THP-4-yl HBD=1, TPSA=85.4 Ų; ΔHBD=3
Higher HBD may reduce passive permeability
Computed descriptors; vendor data
Molecular descriptors Drug-likeness Permeability QSAR

Commercial Availability & Purity: THP-3-yl Isomer Sourcing

The target compound (CAS 1479275-74-5) is commercially available from multiple vendors at a standard purity of 98% . Its THP-4-yl positional isomer (CAS 1051372-58-7) is also commercially available but at a significantly higher price point (e.g., Enamine catalog pricing of $804–$877 for 0.05–0.5 g quantities) [1], suggesting lower-volume or more specialized synthesis. Both isomers share the same molecular formula and molecular weight, meaning that procurement decisions between the two must rest on the attachment geometry and resulting physicochemical differences rather than cost or purity alone [1].

Sourcing
Cross-study comparable
Target: 98% purity, multiple vendors; THP-4-yl: ~$800+ per sub-gram, fewer sources.
Broader availability may reduce procurement lead time
Supplier catalogs accessed 2024
Chemical sourcing Purity specification Procurement Supplier comparison

Application Scenarios for THP-3-yl Oxadiazole Propanoic Acid


SAR Probe: THP Regioisomer Effects on ADME & Target Engagement

The target compound's computed XLogP3 of -0.3 contrasts sharply with the THP-4-yl isomer's XLogP3 of 0.4 (Δ = 0.7 log units), while the HBD count differs by 3 units despite identical molecular formula and TPSA [1]. This makes the compound an ideal matched molecular pair for probing how THP ring attachment geometry (3-yl vs. 4-yl) influences lipophilicity-driven properties such as membrane permeability, plasma protein binding, metabolic stability, and oral bioavailability—without changing the overall molecular formula. Procurement of both isomers enables controlled head-to-head ADME profiling and target engagement assays, with diverging results directly attributable to the attachment point difference.

Anti-Inflammatory Lead Optimization: POPA Efficacy Benchmark

POPA (3-phenyl-1,2,4-oxadiazol-5-yl propionic acid) has established quantitative in vivo efficacy benchmarks: 49.5% writhing inhibition at 300 mg/kg p.o. and 43.3% carrageenin-induced edema reduction at 75 mg/kg p.o., with a peripheral (non-CNS) mechanism and no Ames mutagenicity [1]. The target THP-3-yl compound replaces the phenyl ring with a saturated oxygen heterocycle, which is anticipated to alter metabolic stability (reduced CYP-mediated oxidation vs. phenyl), solubility (ether oxygen improving aqueous compatibility), and hydrogen-bonding interactions. Procurement enables direct comparison against the POPA efficacy floor to determine whether THP substitution enhances potency, duration, or therapeutic window.

Vector Control Screening: Larvicidal & Antifungal Profiling

The 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acid class has validated larvicidal activity against Aedes aegypti L4 larvae and broad-spectrum antifungal activity against five Fusarium species, with SAR demonstrating that electron-withdrawing and hydrophobic C-3 substituents enhance larvicidal potency [1]. The THP-3-yl substituent occupies unexplored electronic (ether oxygen) and steric (saturated, non-planar ring) parameter space not represented in any tested aryl analog. Procuring the target compound for larvicidal and antifungal screening directly tests whether a saturated oxygen heterocycle can match or exceed aryl-based potency while potentially eliminating the need for nanocapsulation (required for the most potent biphenyl analogs) [1].

Genotoxicity Risk Assessment: 1,2,4-Oxadiazole Lead Series

The 1,2,4-oxadiazole-propanoic acid scaffold has a demonstrated Ames-negative baseline (POPA: no mutagenic activity), but POPA induced a weak SOS Chromotest response that was modulated by chemical modification at the C-3 position . The target compound, bearing a fully saturated THP-3-yl group in place of the aromatic phenyl ring, represents a structurally distinct genotoxicity risk profile. Procurement of this compound for Ames and SOS Chromotest screening in parallel with POPA enables direct assessment of whether replacing the planar aromatic C-3 substituent with a saturated heterocycle reduces or eliminates the SOS response signal, a critical data point for lead series safety profiling and regulatory documentation.

Application
Selection Property
Validation Focus
Matched-pair ADME profiling
Regioisomer-specific lipophilicity (ΔXLogP3 0.7, ΔHBD 3)
Permeability & target engagement assay comparison
Anti-inflammatory model-response study
POPA-class in vivo benchmark
Writhing & paw edema endpoint comparison
Larvicidal screening
THP-heterocycle electronic/steric novelty
Aedes aegypti L4 & Fusarium panel endpoints
Genotoxicity profiling
Saturated C-3 vs. aromatic C-3 substituent
Ames & SOS Chromotest response comparison
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